molecular formula C7H9N3O B1384193 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol CAS No. 33081-06-0

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Cat. No. B1384193
CAS RN: 33081-06-0
M. Wt: 151.17 g/mol
InChI Key: WJXRMEZIFWONFJ-UHFFFAOYSA-N
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Description

“2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol” is a chemical compound with the molecular formula C7H9N3O . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2, (H3,8,9,10,11) . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol” is 151.17 . It is a solid substance at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized derivatives of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol, such as 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were structurally analyzed using single-crystal X-ray diffraction, showcasing their potential in structural chemistry and material science. The enantiomers of these compounds displayed differences in crystal structure and space groups, indicating their potential applications in areas where molecular chirality plays a crucial role (Gao et al., 2015).

Antitumor and Antimicrobial Applications

  • Enantiomers derived from the compound exhibited significant antitumor activity, with one enantiomer showing higher efficacy against the MCF-7 cancer cell line compared to the reference drug, gefitinib. This highlights the compound's potential application in cancer research and treatment (Gao et al., 2015).
  • Novel series of pyrimidine derivatives, synthesized using the compound as a starting material, showed pronounced antimicrobial properties, indicating the compound's utility in developing new antimicrobial agents (Salahuddin, Kakad, & Shantakumar, 2009).

Inhibitory and Biological Activities

  • The compound's derivatives have been studied for their inhibitory activities against various enzymes and biological processes. For instance, 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim were synthesized as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. These studies are pivotal in understanding the compound's potential in developing new therapeutic agents (Rosowsky, Papoulis, & Queener, 1998).

properties

IUPAC Name

2-amino-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXRMEZIFWONFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954705
Record name 2-Imino-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

CAS RN

33081-06-0
Record name 33081-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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